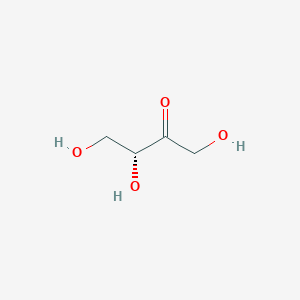
D-赤藓酮糖
描述
D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4 . It has one ketone group and so is part of the ketose family . It is used in some self-tanning cosmetics, generally combined with dihydroxyacetone (DHA) .
Synthesis Analysis
D-Erythrulose can be synthesized through a formaldehyde assimilation cycle in Escherichia coli . This process leverages a promiscuous dihydroxyacetone phosphate-dependent aldolase as a key enzyme . The cycle is highly energy-efficient and holds the potential for high bioproduct yields .Molecular Structure Analysis
The molecular formula of D-Erythrulose is C4H8O4 . It has a molecular weight of 120.104 g/mol . The structure includes a total of 15 bonds, with 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .Chemical Reactions Analysis
D-Erythrulose can undergo enzymatic reduction with the concomitant conversion of NADH to NAD+ . It can also undergo carbonyl migrations and epimerizations .Physical And Chemical Properties Analysis
D-Erythrulose has a density of 1.4±0.1 g/cm3, a boiling point of 349.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
Metabolic Engineering for Erythritol Production
D-Erythrulose plays a crucial role in the metabolic engineering of erythritol production from glycerol by Yarrowia lipolytica . Over-expression of a newly identified erythrose reductase YPR1 improves the erythritol production . Erythritol, a four-carbon polyol, has been widely used in food, pharmaceutical, and daily chemical industries due to its low caloric value and high chemical stability .
Food and Pharmaceutical Industries
Erythritol, which can be produced from D-Erythrulose, is used extensively in the food and pharmaceutical industries . It has characteristics such as no calories and a high digestive tolerance, making it a popular choice in these industries .
Cosmetics and Nutrition Industries
Erythritol, derived from D-Erythrulose, has a wide market in cosmetics and nutrition industries . Its excellent characteristics make it a preferred ingredient in these sectors .
Energy Storage Material
Recently, erythritol has been reported as a phase change energy storage material in the medium temperature region . This application is a result of its unique physical and chemical properties .
Pesticide for Fruit Flies
Erythritol has also been used as a pesticide for fruit flies . This is a novel application that leverages the biological properties of erythritol .
Sweetener in Special Foods
Erythritol serves as a functional sugar substitute in special foods for people with diabetes and obesity . This is due to its unique nutritional properties .
Production of Other Sugars
Erythritol serves as an inexpensive starting material for the production of other sugars . This is due to the high yield and productivity in the industrial scale of production .
Noncariogenic Sweetener
Erythritol can be safely used as a noncariogenic sweetener in foods as it cannot be fermented by the bacteria that cause dental caries . This makes it a safe and healthy alternative to traditional sweeteners .
作用机制
Target of Action
D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate . It primarily targets the amino acids in the proteins of the first layers of skin, specifically the stratum corneum and epidermis . In addition, D-Erythrulose is also known to interact with D-erythrulose reductase, an enzyme that catalyzes the reduction of D-erythrulose to D-threitol .
Mode of Action
D-Erythrulose interacts with its targets through a process known as the Maillard reaction . This reaction involves free radicals at one of the steps . D-Erythrulose reacts with free primary or secondary amino groups in the upper layers of the epidermis . Melanoidins, high molecular weight polymers, are formed by this conversion of D-Erythrulose with amino acids, peptides, or proteins .
Biochemical Pathways
The Maillard reaction, which D-Erythrulose is involved in, is a key biochemical pathway . This pathway is distantly related to the browning effect observed when a cut apple slice is exposed to oxygen . Another pathway that D-Erythrulose is involved in is the erythrulose monophosphate (EuMP) cycle . This cycle is highly energy-efficient and holds the potential for high bioproduct yields .
Pharmacokinetics
It is known that a small amount of erythritol, a related compound, can be metabolized in some reversible metabolic reactions such as dehydrogenation to d- or l-erythrulose by nad-dependent cytoplasmic polyol dehydrogenase or phosphorylation by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to d-erythrulose 1-phosphate .
Result of Action
The result of D-Erythrulose’s action is a color change on all treated skin . The ‘tan’ produced by D-Erythrulose only has an SPF of up to 3, and enhances the free radical injury from UV (compared to untreated skin) for the 24 hours after self-tanner is applied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Erythrulose. For instance, UV irradiation can enhance the production of free radicals, which can react with the ketoamines and other intermediates of the Maillard reaction . Therefore, for a day after self-tanner application, excessive sun exposure should be avoided and sunscreen should be worn outdoors .
安全和危害
未来方向
属性
IUPAC Name |
(3R)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420085 | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Erythrulose | |
CAS RN |
496-55-9 | |
| Record name | D-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















